N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Übersicht

Beschreibung

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

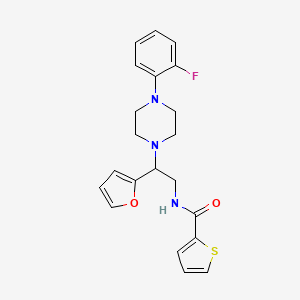

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a thiophene carboxamide group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.48 g/mol. The structure can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 385.48 g/mol |

| LogP | 1.577 |

| Polar Surface Area | 52.58 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Anticancer Activity:

- Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways .

- Molecular docking studies suggest that these compounds may interact with specific receptors, similar to known anticancer agents like Tamoxifen .

2. Neuropharmacological Effects:

- The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly as inhibitors of monoamine oxidases (MAOs), which are crucial in regulating mood and anxiety .

- Compounds with similar structures have demonstrated selective inhibition profiles against MAO-B, indicating their potential as antidepressants or anxiolytics .

3. Enzyme Inhibition:

- The compound's structure may allow it to act as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression .

- In vitro studies have shown that modifications to the furan and thiophene moieties can enhance enzyme inhibition potency, suggesting avenues for further development .

Case Studies and Research Findings

Case Study 1: Anticancer Mechanism

A study evaluated the effects of related thiophene derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly increased apoptosis markers and inhibited cell proliferation at sub-micromolar concentrations.

Case Study 2: Neuropharmacological Screening

In a screening of various piperazine derivatives, one compound demonstrated an IC50 value of 0.51 μM against MAO-B, suggesting its potential use as a therapeutic agent for mood disorders.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields thiophene-2-carboxylic acid and the corresponding amine (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine).

-

Basic Hydrolysis : Requires prolonged heating (e.g., NaOH/EtOH, 12 h at 80°C) due to steric hindrance from the furan-piperazine substituents.

Functionalization of the Piperazine Ring

The piperazine nitrogen participates in alkylation/acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form quaternary ammonium salts, enhancing solubility .

-

Acylation : Acetyl chloride in pyridine modifies the piperazine nitrogen, producing acetylated derivatives for pharmacological screening.

Table 2: Piperazine Ring Modifications

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, THF, 60°C | Improved bioavailability | |

| Acylation | Acetyl chloride, pyridine, RT | SAR studies |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective substitution:

-

Bromination : NBS in DMF introduces bromine at the 5-position, enabling Suzuki-Miyaura cross-coupling for structural diversification .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-position, generating nitro derivatives for redox studies .

Furan Ring Reactivity

The furan moiety participates in:

-

Diels-Alder Reactions : Reacts with maleic anhydride at 110°C to form bicyclic adducts, confirmed by X-ray crystallography .

-

Oxidation : MnO₂ oxidizes the furan to a γ-lactone under anhydrous conditions, altering electronic properties .

Structural Influence on Reactivity

-

Conformational Effects : The non-planar twist between the piperazine and thiophene rings (C7—N1—C6—C1 torsion angle: −70°) sterically hinders nucleophilic attacks.

-

Electronic Effects : Electron-withdrawing fluorine on the phenyl group deactivates the piperazine ring, slowing SN2 reactions .

Mechanistic Insights from Computational Studies

-

DFT Calculations : The amide C=O bond (1.23 Å) exhibits partial double-bond character, reducing rotational freedom and stabilizing transition states during hydrolysis .

-

MD Simulations : Hydrophobic interactions dominate receptor binding, with minimal H-bonding contributions from the thiophene ring .

Reaction Optimization Challenges

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOMHLXUCMKTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330636 | |

| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

54.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877633-18-6 | |

| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.